

Application Notes and Protocols for 3-Bromo-4,5-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-4,5-dimethoxybenzaldehyde

Cat. No.: B129006

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These application notes provide a detailed overview of the synthesis and key reaction mechanisms of **3-Bromo-4,5-dimethoxybenzaldehyde**, a versatile intermediate in organic synthesis. This document includes detailed experimental protocols for its preparation and subsequent transformations, quantitative data for reaction performance, and visual diagrams of reaction pathways and workflows.

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its structure incorporates three key functional groups: an aldehyde, a bromine atom, and two methoxy groups. The aldehyde function readily participates in a variety of condensation and reduction reactions. The carbon-bromine bond is a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy groups influence the reactivity of the aromatic ring, directing electrophilic substitution and affecting the kinetics of coupling reactions. This compound is notably used as a reagent in the synthesis of the secobisbenzylisoquinoline alkaloid (-)-Tejedine and in the preparation of aromatic vinyl sulfones, which have shown activity as HIV-1 inhibitors.

Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde

The synthesis of **3-Bromo-4,5-dimethoxybenzaldehyde** is typically achieved through the electrophilic bromination of a suitable dimethoxybenzaldehyde precursor. A common starting material is 3,4-dimethoxybenzaldehyde (veratraldehyde). The regioselectivity of the bromination is directed by the activating methoxy groups.

Experimental Protocol: Bromination of 3,4-Dimethoxybenzaldehyde

This protocol describes the synthesis of a brominated dimethoxybenzaldehyde isomer, which is analogous to the synthesis of the target compound.

Materials:

- 3,4-Dimethoxybenzaldehyde
- Bromine
- Glacial Acetic Acid
- Water

Procedure:

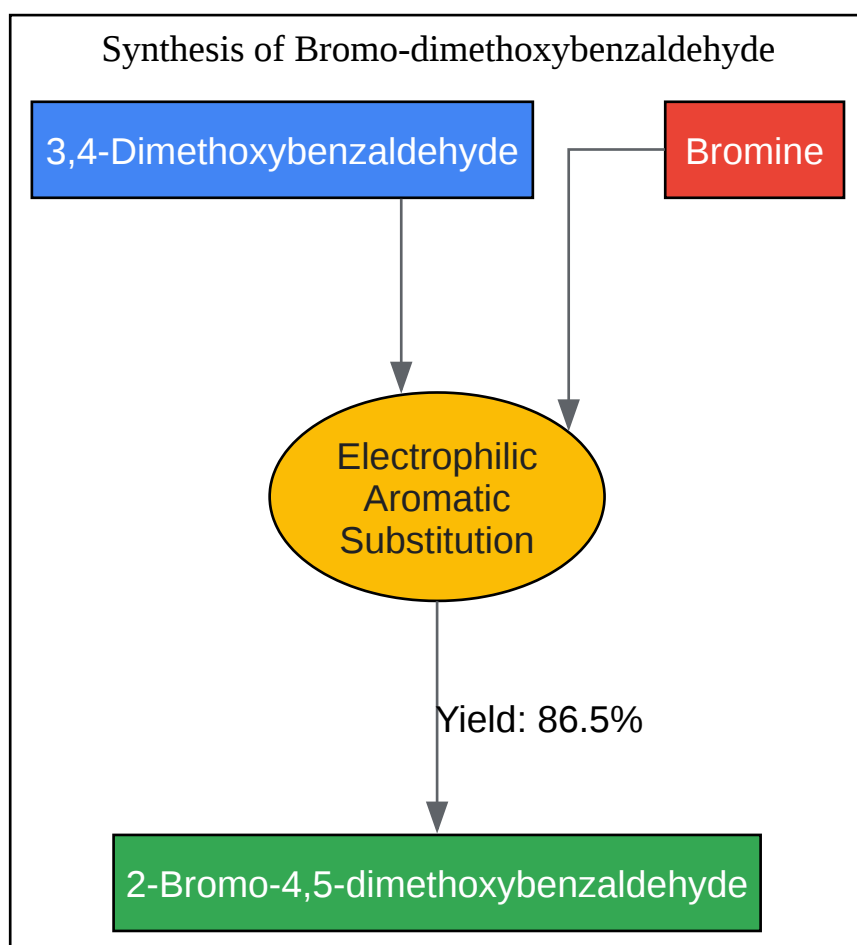
- Dissolve 100 g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400 mL of glacial acetic acid in a suitable reaction flask with stirring at room temperature.
- Slowly add 30.8 mL (0.602 mol) of bromine dropwise to the solution.
- Stir the reaction mixture at 20-30 °C for 6 hours. A solid will gradually precipitate.
- Upon completion of the reaction, add 200 mL of water to the mixture to precipitate more of the product.
- Collect the resulting solid by suction filtration.

- Wash the solid with water and dry under vacuum to yield the 2-bromo-4,5-dimethoxybenzaldehyde product. A similar procedure can be adapted for the synthesis of **3-Bromo-4,5-dimethoxybenzaldehyde** from an appropriate precursor.

Quantitative Data for Isomer Synthesis:

Product	Starting Material	Yield (%)	Melting Point (°C)
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| 2-Bromo-4,5-dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde | 86.5 | 151-152 |



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